3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Description
Chemical Structure and Properties
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound featuring a fused pyridine-oxazine ring system. Key structural elements include:
- Oxo group at position 3, contributing to hydrogen-bonding capacity and acidity.
- Carboxylic acid at position 7, enhancing solubility in polar solvents and enabling salt formation.
Molecular Formula: C₉H₇N₂O₄ Molecular Weight: 207.16 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as quinolones and benzoxazines .
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-5-1-4(8(12)13)2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
VCGDVLPYTFZHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b]oxazine-7-carboxylic acid typically involves the construction of the fused oxazine ring on a pyridine scaffold, followed by oxidation to introduce the keto group and functionalization at the 7-position with a carboxylic acid group. The methods reported in the literature and patents emphasize cyclization reactions, selective oxidations, and ring closure strategies.
Representative Synthetic Route
A commonly reported approach includes:
- Starting Material: A suitably substituted 2-aminopyridine derivative bearing a carboxylic acid or ester group at the 7-position.
- Formation of Oxazine Ring: Reaction of the amino group with a suitable carbonyl compound or its equivalent (e.g., aldehyde or ketone) under cyclization conditions to form the 1,4-oxazine ring fused to the pyridine.
- Oxidation to 3-Oxo Derivative: Selective oxidation at the 3-position of the oxazine ring to introduce the keto functionality, often using mild oxidants to preserve the integrity of the fused system.
- Hydrolysis (if ester precursor used): Conversion of ester groups to carboxylic acid at the 7-position by basic or acidic hydrolysis.
Specific Examples and Conditions
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2-Aminopyridine-7-carboxylic acid or ester | Starting heterocyclic amine with carboxylic acid substituent | Commercially available or synthesized via pyridine functionalization |
| 2 | Aldehyde or ketone (e.g., formaldehyde, benzaldehyde) + acid catalyst or base | Cyclization to form the oxazine ring via condensation | Conditions vary: reflux in toluene or methanol, pH control critical |
| 3 | Oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Oxidation of oxazine ring to 3-oxo derivative | Selectivity important to avoid overoxidation |
| 4 | Hydrolysis (if ester used) with NaOH or HCl | Conversion to carboxylic acid at position 7 | Mild conditions to prevent ring cleavage |
Alternative Synthetic Routes
- Multistep Synthesis via Benzoxazine Intermediates: Some routes start from 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid analogs, modifying the benzene ring to pyridine via ring transformations or substitution reactions.
- Use of Thieno or Furo Ring Fused Systems: Related compounds with fused thieno or furo rings on the pyrido-oxazine core have been synthesized, indicating the feasibility of ring fusion strategies to access the target compound or its analogs.
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic signals for the oxazine ring protons and the keto carbonyl carbon at position 3.
- Infrared (IR) Spectroscopy: Strong absorption bands for the carboxylic acid (broad O-H stretch ~2500-3300 cm^-1, C=O stretch ~1700 cm^-1) and keto group.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula.
- Melting Point: Typically reported for purity assessment.
- X-ray Crystallography: Used in some studies to confirm fused ring structure and substituent positions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 2-aminopyridine-7-carboxylic acid + aldehyde | 2-Aminopyridine-7-carboxylic acid | Condensation, ring closure, oxidation | Straightforward, high regioselectivity | Requires careful oxidation control |
| Benzoxazine intermediate modification | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Ring transformation, substitution | Access to analogs | Multi-step, complex transformations |
| Fused thieno/furo-pyrido systems | Thieno/furo-pyridine derivatives | Ring fusion, oxidation | Structural diversity | Synthetic complexity |
Chemical Reactions Analysis
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido-Oxazine Derivatives
7-Chloro-3-Oxo-2H,3H,4H-Pyrido[3,2-b][1,4]Oxazine-6-Carboxylic Acid
- Key Difference : Chlorine at position 6 replaces the carboxylic acid at position 6.
- Impact : Reduced water solubility due to the absence of the ionizable carboxylic acid. The electron-withdrawing chlorine may enhance electrophilic reactivity.
- Molecular Weight : 228.59 g/mol (CAS: 877177-24-7) .
4-Methyl-3,4-Dihydro-2H-Pyrido[3,2-b][1,4]Oxazine-7-Carboxylic Acid
Ring System Analogues
3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-7-Carboxylic Acid
- Key Difference : Benzene ring replaces the pyridine ring.
- Impact : Enhanced aromaticity may stabilize the molecule, but reduced nitrogen content could alter binding to metalloenzymes.
- Applications : Used as a synthetic intermediate in probe compounds targeting protein domains (e.g., NSD2 localization studies) .
3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-7-Carboxylic Acid
- Key Difference : Sulfur atom replaces the oxygen in the oxazine ring.
- Impact : Increased ring strain and altered electronic properties due to sulfur’s lower electronegativity. May exhibit unique redox behavior.
- Molecular Formula: C₉H₇NO₃S (CAS: Not specified) .
Functional Group Modifications
Thiopyrano-Benzoxazine Dicarboxylic Acid Esters
- Example: 10-Methyl-4-(thien-2-yl)thiopyrano[3,2-b][1,4]benzoxazine-2,3-dicarboxylic acid dimethyl ester.
- Key Differences: Ester groups replace carboxylic acids; sulfur-containing thiopyrano ring.
- NMR data (δ 3.79–7.58 ppm) confirms structural complexity .
Quinolone Derivatives (e.g., 7-Substituted-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acids)
- Example: 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Key Differences: Bicyclic quinolone core vs. pyrido-oxazine.
- Impact : Broad-spectrum antibacterial activity due to DNA gyrase inhibition, a mechanism less common in oxazines .
Comparative Data Table
Biological Activity
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.
Synthesis
The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine derivatives typically involves multi-step chemical reactions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride to form 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. Subsequent N-substitution reactions yield various derivatives with enhanced biological activity .
Anticancer Properties
Research indicates that compounds derived from 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine exhibit significant anticancer properties. In a study focusing on hepatocellular carcinoma (HCC), a specific derivative was shown to induce apoptosis and inhibit cell proliferation by targeting the NF-κB signaling pathway. The compound demonstrated efficacy in reducing tumor growth in preclinical mouse models .
Antibacterial Activity
Another area of interest is the antibacterial activity of pyrido derivatives. Some studies have synthesized related compounds that demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) analyses revealed that certain modifications enhance their antibacterial potency .
Analgesic Effects
The analgesic properties of pyrido[3,2-b]oxazinones have also been evaluated. One derivative displayed superior analgesic efficacy compared to acetylsalicylic acid (aspirin), with an ED50 value indicating significant pain relief in animal models. The compound's safety profile was favorable, suggesting potential for therapeutic use in pain management .
Case Study 1: Anticancer Activity
In a controlled study involving various HCC cell lines, the derivative 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one was tested for its ability to induce apoptosis. The results showed that this compound significantly decreased cell viability and induced caspase activation, highlighting its potential as a therapeutic agent against HCC .
Case Study 2: Antibacterial Evaluation
A series of pyridobenzothiazine acid derivatives were synthesized and tested for antibacterial activity. Among them, one derivative exhibited remarkable efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to enhanced antibacterial agents derived from the pyrido framework .
Research Findings Summary
| Activity Type | Compound | Target | Effectiveness | Notes |
|---|---|---|---|---|
| Anticancer | 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | HCC cells | Induces apoptosis | Targets NF-κB pathway |
| Antibacterial | Pyridobenzothiazine derivatives | Gram-positive/negative bacteria | Potent activity | Structure modifications enhance efficacy |
| Analgesic | Pyrido[3,2-b]oxazinones | Pain models | More effective than aspirin | Favorable safety profile |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pyridine-2-amine + Ethyl glyoxylate | EtOH, reflux, 12 h | 65–70 | |
| Oxidation | Intermediate + KMnO₄ | H₂O, 40°C, 3 h | 55–60 |
Advanced: How can researchers resolve contradictions in spectroscopic data interpretation for this compound?
Methodological Answer:
Contradictions in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) often arise from tautomerism or solvent effects. To resolve these:
Cross-validate with X-ray crystallography to confirm solid-state structure .
Use deuterated solvents in NMR to eliminate solvent-induced shifts .
Perform computational modeling (DFT calculations) to predict vibrational modes and compare with experimental IR data .
Example: A study observed discrepancies in the ¹³C NMR signal for the 3-oxo group (predicted: 175 ppm; observed: 168–172 ppm). Computational analysis revealed solvent polarity effects on electron density distribution .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC-PDA : Purity assessment (>95%) using C18 columns (mobile phase: 0.1% TFA in H₂O/MeOH) .
- NMR (¹H/¹³C) : Assign signals for the oxazine ring (δ 4.2–4.5 ppm for CH₂ groups) and carboxylic acid (δ 12.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 207.18 g/mol; observed: 207.17 ± 0.02) .
Advanced: What are the key challenges in optimizing reaction yields for large-scale synthesis?
Methodological Answer:
- Byproduct formation : The carboxylic acid group may undergo decarboxylation at high temperatures (>100°C). Mitigation: Use low-boiling solvents (e.g., THF) and catalytic bases (e.g., NaHCO₃) to stabilize intermediates .
- Catalyst selection : Homogeneous catalysts (e.g., Pd/C) improve cyclization efficiency but require rigorous purification. Heterogeneous catalysts reduce metal contamination but lower yields (~15% drop) .
- Scale-up limitations : Batch reactors >1 L often show reduced mixing efficiency, leading to incomplete cyclization. Switch to flow chemistry for consistent yields .
Basic: What is the biological relevance of this compound in medicinal chemistry?
Methodological Answer:
The compound’s fused oxazine-pyridine scaffold mimics natural enzyme cofactors, making it a candidate for:
- Enzyme inhibition : Binds to active sites of NAD-dependent dehydrogenases (e.g., lactate dehydrogenase) via hydrogen bonding with the carboxylic acid group .
- Antimicrobial studies : Derivatives show MIC values of 8–16 µg/mL against Gram-positive bacteria, likely by disrupting cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
